molecular formula C13H10Cl2N2S B11946260 N-(2,5-dichlorophenyl)-N'-phenylthiourea CAS No. 14176-30-8

N-(2,5-dichlorophenyl)-N'-phenylthiourea

Cat. No.: B11946260
CAS No.: 14176-30-8
M. Wt: 297.2 g/mol
InChI Key: TWOSLMVCMRLBKT-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-N'-phenylthiourea is a synthetic organic compound belonging to the class of N-phenylthioureas. These compounds are characterized by a thiourea core—a carbamide analog where the oxygen atom is replaced by sulfur—with nitrogen substitutions of phenyl and substituted phenyl groups . As a building block in chemical synthesis, this compound serves as a valuable precursor for the development of more complex molecular architectures, including heterocycles and ligands for metal complexes . In a research context, substituted thioureas are frequently investigated for their diverse biological activities and applications in various fields. Researchers utilize these compounds as key intermediates in medicinal chemistry and drug discovery efforts . Furthermore, thiourea derivatives are known to be used in biochemistry to increase the solubility and resolution of membrane proteins in techniques like two-dimensional electrophoresis, facilitating the study of complex proteomes . Beyond life sciences, thioureas find applications in industrial chemistry as intermediates, in photography, and as precursors in the production of materials such as vulcanization accelerators and semiconductor thin films . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

CAS No.

14176-30-8

Molecular Formula

C13H10Cl2N2S

Molecular Weight

297.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H10Cl2N2S/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)

InChI Key

TWOSLMVCMRLBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-N’-phenylthiourea typically involves the reaction of 2,5-dichloroaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-dichlorophenyl)-N’-phenylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has explored its use as an antimicrobial and anticancer agent.

    Industry: It is used in the production of polymers and as a stabilizer in certain materials.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-N’-phenylthiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s aromatic rings and thiourea group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Planarity

  • N-(2,5-Dichlorophenyl)-N’-(2-thienyl)thiourea (C5): In , the 2,5-dichlorophenyl group is paired with a thienyl group.
  • N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea: highlights a smaller dihedral angle (5.67°) between the thiourea moiety and the aromatic ring compared to analogs like N-(4-chlorobutanoyl)-N′-phenylthiourea (72.98°). This increased planarity improves intermolecular hydrogen bonding, affecting crystallinity and solubility .

Electronic Effects of Substituents

  • N-(3,5-Dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea (): The dimethylamino group introduces electron-donating effects, increasing solubility in polar solvents. In contrast, the 2,5-dichloro substitution in the target compound provides electron-withdrawing effects, enhancing stability and binding to electron-deficient biological targets.
  • N-(2,5-Dimethylphenyl)-N'-phenylthiourea (): Methyl groups are electron-donating, leading to reduced electrophilicity compared to chlorine-substituted analogs. This difference impacts reactivity in nucleophilic environments .

Antitumor Activity

  • In , N-(2,5-dichlorophenyl)-N’-(2-thienyl)thiourea (C5) exhibited moderate antitumor activity against gastric cancer cells (AGS and BGC-823). Its efficacy is attributed to the synergistic effects of the dichlorophenyl group and thienyl moiety, which enhance DNA intercalation or enzyme inhibition .
  • N-(3,4-Dichlorophenyl)-N’-(2-thienyl)thiourea (C7) showed higher activity than C5, suggesting that 3,4-dichloro substitution may optimize steric and electronic interactions with cellular targets .

Antioxidant Properties

  • Thiourea derivatives with electron-withdrawing groups (e.g., chlorine) often exhibit stronger antioxidant activity due to enhanced radical scavenging. For example, in , the mercapto group in N-(2,5-dichlorophenyl)-N’-(2-mercapto-carboxyethanyl)thiourea contributes to redox activity, as evidenced by IR peaks at 2511 cm⁻¹ (C–S) and 3187 cm⁻¹ (N–H) .

Thermal and Spectral Characteristics

  • Melting Point : N-(2,5-Dichlorophenyl)-N’-(2-mercapto-carboxyethanyl)thiourea () has a high melting point (233–234°C), indicative of strong intermolecular hydrogen bonds and crystalline stability .
  • IR Spectroscopy: Key peaks include 1384 cm⁻¹ (C=S) and 1583 cm⁻¹ (C=O), consistent with thiourea derivatives. These differ from analogs like N-(4-chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, which shows additional C–O stretching from methoxy groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)-N'-phenylthiourea, and how is purity validated?

  • Methodological Answer : The synthesis typically involves reacting 2,5-dichloroaniline with phenyl isothiocyanate under basic conditions. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) and purification via recrystallization. Purity is validated using elemental analysis (e.g., C, H, N, S content) and spectroscopic techniques (IR for thiourea C=S and N-H stretches at ~1384 cm⁻¹ and ~3105 cm⁻¹, respectively) .

Q. How is the crystal structure of this compound determined, and what conformational insights are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. For analogous thioureas, studies show that substituents on aromatic rings influence molecular conformation. For example, chlorine substituents in the 2,5-positions may enforce a planar thiourea core, with N–H groups participating in intermolecular hydrogen bonds (e.g., N–H···Cl/S interactions) . SHELX software is commonly used for refinement .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial : Agar dilution or microbroth dilution against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition). Results are compared to control compounds like 1,3-diphenylthiourea .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 2,5-dichloro vs. 3,4-dichloro) influence biological activity?

  • Methodological Answer : Comparative studies using derivatives with varied substituent positions reveal:

  • Lipophilicity : 2,5-dichloro groups enhance logP, improving membrane permeability.
  • Binding Affinity : Molecular docking (e.g., AutoDock Vina) shows 2,5-substitution optimizes steric fit in hydrophobic enzyme pockets (e.g., EGFR).
  • Example: N-(2,5-dichlorophenyl) analogs show 3-fold higher cytotoxicity in MCF-7 cells than 3,4-dichloro derivatives .

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

  • Methodological Answer : Discrepancies in activity may arise from polymorphic forms or solvate formation. SC-XRD and Hirshfeld surface analysis distinguish hydrogen-bonding patterns. For instance, a thiourea with N–H···O interactions (vs. N–H···Cl) may exhibit reduced solubility, altering bioavailability .

Q. What computational strategies validate its mechanism of action against biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., EGFR-thiourea binding over 100 ns trajectories).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 inhibition .

Q. How do solvent and temperature conditions affect its stability during storage?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) under varying conditions:

  • Thermal Analysis : TGA/DSC reveal decomposition above 230°C, suggesting storage at ≤4°C.
  • Solvent Sensitivity : HPLC monitoring shows degradation in polar aprotic solvents (e.g., DMSO) due to thiourea hydrolysis .

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